molecular formula C21H22ClN3O3 B4045825 1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4045825
M. Wt: 399.9 g/mol
InChI Key: NKQVAHTVKUKXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is 399.1349693 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanisms of Reactions

The kinetics and mechanisms of reactions involving similar compounds have been studied, providing insights into their behavior in the presence of alicyclic amines. For instance, the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines offer understanding into the linear and nonlinear kinetics observed, which could be crucial for synthesizing related compounds (Castro et al., 2001).

Molecular Interaction Studies

Research on the molecular interactions of analog compounds with receptors can provide insights into designing more effective drugs. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been studied for its potent and selective antagonism for the CB1 cannabinoid receptor, illustrating the importance of structural modifications for receptor affinity and activity (Shim et al., 2002).

Antimicrobial Activities

Compounds structurally related to "1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione" have been synthesized and tested for their antimicrobial properties. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives indicate potential applications in combating microbial infections (Bektaş et al., 2010).

Spectroscopic Characterization

The structural characterization of compounds through spectroscopic methods is crucial for understanding their properties and potential applications. A novel compound structurally related to the target chemical has been characterized by HRMS, IR, 1H, and 13C NMR experiments, providing a foundation for further studies and applications (Wujec & Typek, 2023).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism of drugs is essential for developing safe and effective therapeutic agents. Studies on the metabolism of dopaminergic antagonists, for instance, reveal the formation of novel mercapturic acid adducts, highlighting the complexity of drug metabolism and the need for comprehensive pharmacokinetic studies (Zhang et al., 2000).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-28-18-7-5-16(6-8-18)23-9-11-24(12-10-23)19-14-20(26)25(21(19)27)17-4-2-3-15(22)13-17/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQVAHTVKUKXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 4
1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 5
1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.